![molecular formula C8H14Cl2N2O2 B12337438 O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)
O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminooxymethyl group attached to a phenyl ring, further linked to a hydroxylamine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Aminooxymethyl Intermediate: This step involves the reaction of a phenylmethyl halide with hydroxylamine under basic conditions to form the aminooxymethyl intermediate.
Hydroxylamine Addition: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to introduce the hydroxylamine group.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The aminooxymethyl and hydroxylamine groups play crucial roles in these interactions, often forming covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxylamine Hydrochloride: Shares the hydroxylamine group but lacks the phenyl and aminooxymethyl groups.
Phenylhydroxylamine: Contains the phenyl and hydroxylamine groups but lacks the aminooxymethyl group.
Aminooxymethylbenzene: Contains the phenyl and aminooxymethyl groups but lacks the hydroxylamine group.
Uniqueness
O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H14Cl2N2O2 |
|---|---|
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c9-11-5-7-2-1-3-8(4-7)6-12-10;;/h1-4H,5-6,9-10H2;2*1H |
InChI-Schlüssel |
VDRIBMWOZMIDJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CON)CON.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


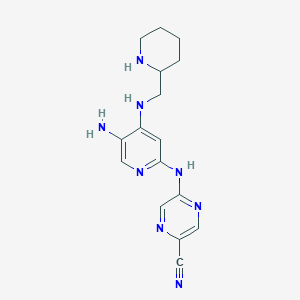
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
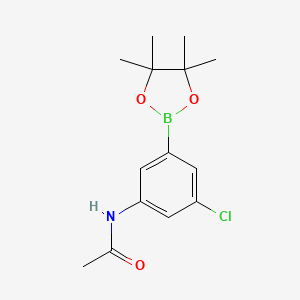
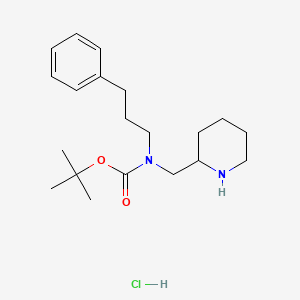
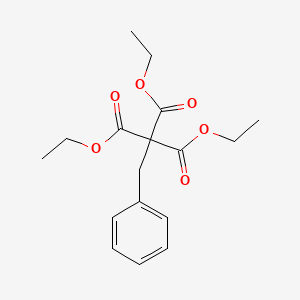
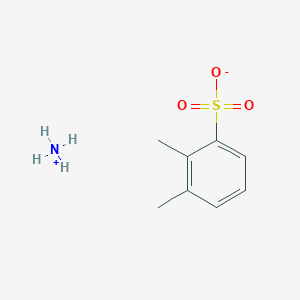
![[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12337393.png)

![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12337412.png)
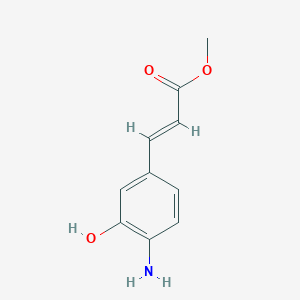
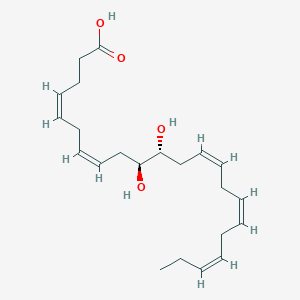

![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)

